molecular formula C13H13FN4O B451840 N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide

N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide

Cat. No.: B451840
M. Wt: 260.27g/mol
InChI Key: FVRUNEYNTGSFOV-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide is a hydrazone derivative known for its diverse applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a fluorobenzene moiety, and a hydrazone linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide typically involves the condensation reaction between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 3-fluorobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient and cost-effective production. Industrial methods may also incorporate continuous flow reactors to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions

Properties

Molecular Formula

C13H13FN4O

Molecular Weight

260.27g/mol

IUPAC Name

N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-3-fluorobenzamide

InChI

InChI=1S/C13H13FN4O/c1-9-11(8-16-18(9)2)7-15-17-13(19)10-4-3-5-12(14)6-10/h3-8H,1-2H3,(H,17,19)/b15-7+

InChI Key

FVRUNEYNTGSFOV-VIZOYTHASA-N

SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=CC(=CC=C2)F

Isomeric SMILES

CC1=C(C=NN1C)/C=N/NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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